molecular formula C22H28N2O4S B11293414 N-[1-cyclopentyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]tetrahydrofuran-2-carboxamide

N-[1-cyclopentyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]tetrahydrofuran-2-carboxamide

Cat. No.: B11293414
M. Wt: 416.5 g/mol
InChI Key: IVUJKSABXWRPRB-UHFFFAOYSA-N
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Description

N-[1-cyclopentyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]tetrahydrofuran-2-carboxamide is a complex organic compound with a unique structure that includes a cyclopentyl group, dimethyl substitutions, a phenylsulfonyl group, and a tetrahydrofuran-2-carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-cyclopentyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]tetrahydrofuran-2-carboxamide typically involves multiple steps, including the formation of the pyrrole ring, the introduction of the cyclopentyl and dimethyl groups, and the attachment of the phenylsulfonyl and tetrahydrofuran-2-carboxamide moieties. Common synthetic routes may involve:

    Formation of the Pyrrole Ring: This can be achieved through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of Substituents: The cyclopentyl and dimethyl groups can be introduced through alkylation reactions, using appropriate alkyl halides and bases.

    Attachment of Phenylsulfonyl Group: This step may involve sulfonylation reactions, where a phenylsulfonyl chloride reacts with the pyrrole derivative.

    Formation of Tetrahydrofuran-2-carboxamide Moiety: This can be achieved through amide bond formation reactions, using tetrahydrofuran-2-carboxylic acid and an appropriate coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[1-cyclopentyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]tetrahydrofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Alkyl halides, sulfonyl chlorides, or acyl chlorides in the presence of bases or acids.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound may be used in studies of enzyme inhibition, protein-ligand interactions, and cellular signaling pathways.

    Industry: The compound can be used in the development of new materials, including polymers and coatings with specific properties.

Mechanism of Action

The mechanism of action of N-[1-cyclopentyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]tetrahydrofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved would depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    N-[1-cyclopentyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]tetrahydrofuran-2-carboxamide: shares structural similarities with other pyrrole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research. Its structure allows for unique interactions with biological targets, making it a valuable compound for further study and development.

Properties

Molecular Formula

C22H28N2O4S

Molecular Weight

416.5 g/mol

IUPAC Name

N-[3-(benzenesulfonyl)-1-cyclopentyl-4,5-dimethylpyrrol-2-yl]oxolane-2-carboxamide

InChI

InChI=1S/C22H28N2O4S/c1-15-16(2)24(17-9-6-7-10-17)21(23-22(25)19-13-8-14-28-19)20(15)29(26,27)18-11-4-3-5-12-18/h3-5,11-12,17,19H,6-10,13-14H2,1-2H3,(H,23,25)

InChI Key

IVUJKSABXWRPRB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1S(=O)(=O)C2=CC=CC=C2)NC(=O)C3CCCO3)C4CCCC4)C

Origin of Product

United States

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